molecular formula C23H23N3O3S B1653653 Foliglurax CAS No. 1883329-53-0

Foliglurax

Número de catálogo B1653653
Número CAS: 1883329-53-0
Peso molecular: 421.5
Clave InChI: ZTEDNASHAWNBKQ-NCELDCMTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Foliglurax is under investigation in clinical trial NCT02639221 (A Phase I, Double Blind, Placebo Controlled, First in Human, Single and Multiple Ascending Oral Dose, Safety, Tolerability and Pharmacokinetic Study in Healthy Male and Female Subjects).

Aplicaciones Científicas De Investigación

Parkinson's Disease Treatment

Foliglurax has been primarily studied for its potential in treating Parkinson’s disease (PD). As a positive allosteric modulator (PAM) of metabotropic glutamate receptor 4 (mGluR4), it offers a non-dopaminergic treatment mechanism. Approximately 40% of PD patients experience motor fluctuations and the return of symptoms between regular doses of dopamine receptor agonists, a phenomenon known as ‘OFF periods.’ Foliglurax showed promise in addressing this unmet need. However, it failed to meet the primary and secondary endpoints in a Phase 2 study, leading Lundbeck to discontinue its development. This highlights the challenges in drug development, particularly for drugs acting through novel mechanisms and targeting complex diseases like PD (Bespalov et al., 2020).

Drug Development and Acquisition

Foliglurax's development history is notable. Originally developed by Merck and Domain Therapeutics, its rights were sold to Prexton Therapeutics, which was later acquired by Lundbeck for up to $1.1 billion. The acquisition centered around foliglurax, then in Phase II studies for Parkinson’s disease. This case underscores the strategic acquisitions and partnerships in the pharmaceutical industry, especially involving compounds with potential in treating major diseases (Jarvis, 2018).

Therapeutic Potential Beyond Parkinson's Disease

Despite the discontinuation in PD, the mGluR4 receptor, which foliglurax targets, holds potential in treating other central nervous system disorders and diseases involving neuroinflammation and metabolic disorders like diabetes. The discovery of foliglurax, a highly selective mGluR4 PAM with good oral bioavailability and brain distribution, was a significant step in this direction. However, more research into the biological properties of mGluR4 is needed to establish it as a definitive drug target in various diseases (Volpi et al., 2018).

Propiedades

Número CAS

1883329-53-0

Nombre del producto

Foliglurax

Fórmula molecular

C23H23N3O3S

Peso molecular

421.5

Nombre IUPAC

(NE)-N-[6-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine

InChI

InChI=1S/C23H23N3O3S/c27-25-19-13-22(20-14-23-17(15-24-20)5-11-30-23)29-21-4-3-16(12-18(19)21)2-1-6-26-7-9-28-10-8-26/h3-5,11-15,27H,1-2,6-10H2/b25-19+

Clave InChI

ZTEDNASHAWNBKQ-NCELDCMTSA-N

SMILES isomérico

C1COCCN1CCCC2=CC\3=C(C=C2)OC(=C/C3=N\O)C4=NC=C5C=CSC5=C4

SMILES

C1COCCN1CCCC2=CC3=C(C=C2)OC(=CC3=NO)C4=NC=C5C=CSC5=C4

SMILES canónico

C1COCCN1CCCC2=CC3=C(C=C2)OC(=CC3=NO)C4=NC=C5C=CSC5=C4

Otros números CAS

1883329-53-0

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Foliglurax
Reactant of Route 2
Reactant of Route 2
Foliglurax
Reactant of Route 3
Reactant of Route 3
Foliglurax
Reactant of Route 4
Foliglurax
Reactant of Route 5
Foliglurax
Reactant of Route 6
Reactant of Route 6
Foliglurax

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.